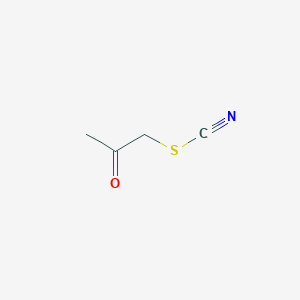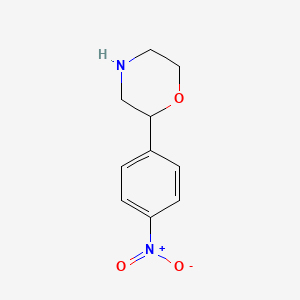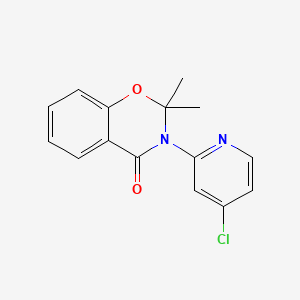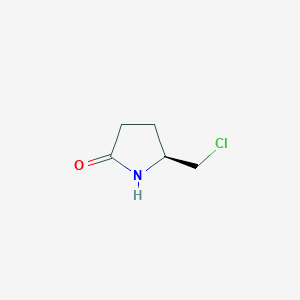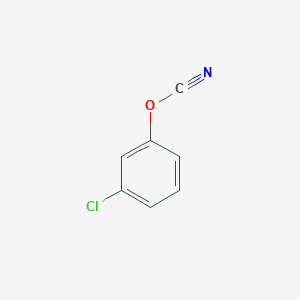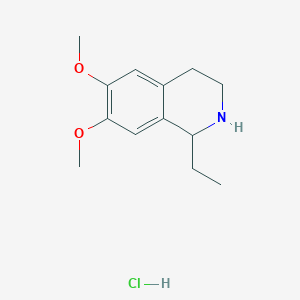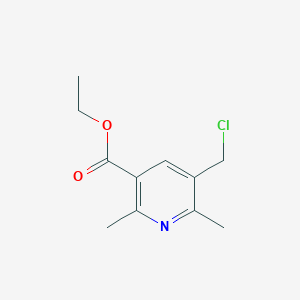
4-Phenylnaphthalen-1-amine
Übersicht
Beschreibung
4-Phenylnaphthalen-1-amine (NPN) is an aromatic amine with the chemical formula C16H12NH . This molecule is notable for its binding affinity in mouse major urinary protein (MUP) .
Synthesis Analysis
The synthesis of 4-Phenylnaphthalen-1-amine-based dyes has been theoretically assessed via density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The optoelectronic and photovoltaic parameters of these dyes have been investigated .Molecular Structure Analysis
The molecular structure of 4-Phenylnaphthalen-1-amine has been analyzed using the MPW1PW91 functional in conjunction with the 6-31G (d, p) basis set .Chemical Reactions Analysis
Amines, including 4-Phenylnaphthalen-1-amine, can undergo various reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylnaphthalen-1-amine are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type .Wissenschaftliche Forschungsanwendungen
Electromechanical Properties
- Multielectrochromic Materials : N-Phenylnaphthalen-2-amine and its derivatives are used in creating conducting polymer films exhibiting multiple colors under different potentials, with fast switching times and reasonable stability. This makes them suitable for applications in electrochromic devices (Zhang, Wang, & Ouyang, 2011).
Chemical Analysis
- Fluorescence Enhancement : The addition of N-phenyl substituents to 4-aminostilbenes, a class including 4-Phenylnaphthalen-1-amine, leads to enhanced fluorescence, important for chemical analysis and sensing technologies (Yang, Chiou, & Liau, 2002).
Bioimaging Applications
- Triazole-Based Fluorescent Probes : 4-Phenylnaphthalen-1-amine derivatives have been used to develop triazole-based fluorescent chemosensors for detecting metal ions like Zn2+, which are crucial in bioimaging and biomedical research (Iniya et al., 2014).
Polymer Science
- High-Tg Aromatic Poly(amine-oxadiazole)s : A naphthylamine-derived aromatic dicarboxylic acid, including derivatives of 4-Phenylnaphthalen-1-amine, has been used in the synthesis of high glass-transition temperature (Tg) polymers. These materials have applications in blue-light-emitting devices (Liou, Hsiao, Chen, & Yen, 2006).
Medicinal Chemistry
- Apoptosis Inducers in Cancer Treatment : Certain derivatives of 4-Phenylnaphthalen-1-amine have been identified as potent inducers of apoptosis, making them potential candidates for cancer treatment (Jiang, Crogan-Grundy, Drewe, Tseng, & Cai, 2008).
Organic Optoelectronics
- Organic Light-Emitting Diodes (OLEDs) : Benzothiazole-based fluorescent materials derived from 4-Phenylnaphthalen-1-amine have been synthesized for use in OLEDs, demonstrating potential for electroluminescent devices (Fu et al., 2009).
Environmental Analysis
- Magnetic Solid-Phase Extraction : Functionalized polythiophene-coated magnetic nanoparticles, incorporating 4-Phenylnaphthalen-1-amine derivatives, have been developed for the extraction of environmental pollutants like phthalates (Baharin, Muhamad Sarih, & Mohamad, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNTZCAYLSSXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517751 | |
| Record name | 4-Phenylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylnaphthalen-1-amine | |
CAS RN |
87833-80-5 | |
| Record name | 4-Phenylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


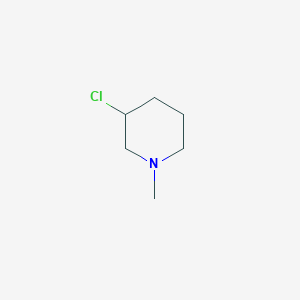

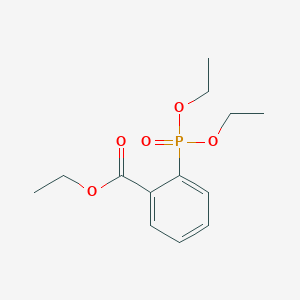
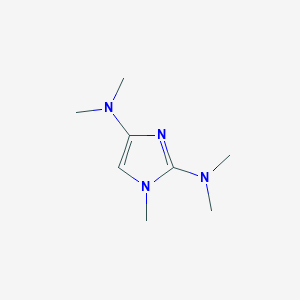
![7-Ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1626073.png)
